![molecular formula C15H24O3 B1262062 Juvenile hormone III acid](/img/structure/B1262062.png)
Juvenile hormone III acid
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Overview
Description
Juvenile hormone III acid is a member of the juvenile hormone family of compounds obtained by formal hydrolysis of the methyl ester group of juvenile hormone III. It is a juvenile hormone, a polyunsaturated fatty acid, an epoxy fatty acid, an olefinic fatty acid and a branched-chain fatty acid. It is a conjugate acid of a juvenile hormone III carboxylate.
Scientific Research Applications
Receptor Interaction and Morphogenetic Regulation
Juvenile hormones, including Juvenile Hormone III acid, interact with specific nuclear receptors like ultraspiracle (USP) in invertebrates. This binding regulates developmental transitions such as metamorphosis in insects. In research by Jones and Sharp (1997), it was demonstrated that USP protein binds to Juvenile Hormone III and Juvenile Hormone III acid, indicating a key role in morphogenetic regulation (Jones & Sharp, 1997).
Evolutionary Significance in Arthropods
Miyakawa et al. (2013) discussed the evolutionary significance of Juvenile Hormone III in arthropods, highlighting a mutation in the receptor Methoprene-tolerant, which impacts the juvenile hormone pathway. This research underscores the hormone's role in the evolutionary divergence of arthropods (Miyakawa et al., 2013).
Quantitative Analysis Techniques
Rivera-Perez, Nouzová, and Noriega (2012) developed a sensitive method for detecting and quantifying Juvenile Hormone III and its precursors. This method is critical for studies involving low concentrations of the hormone in biological samples (Rivera-Perez, Nouzová, & Noriega, 2012).
Binding Properties and Synthesis
Research by Schooley and Bergot (1978) focused on the synthesis of Juvenile Hormone III isomers and their binding properties, providing insight into the hormone's interaction with binding proteins in insects (Schooley & Bergot, 1978).
Plant-Derived Analogues
Yang et al. (2013) identified plant-derived analogues of Juvenile Hormone III from Cananga latifolia. This discovery expands the understanding of the hormone's presence beyond insect species and suggests potential applications in plant-insect interactions (Yang et al., 2013).
In Vitro Production and Regulation
Gadot, Pener, and Schal (1993) examined the in vitro production of Juvenile Hormone III by locust corpora allata, revealing insights into the hormone's regulation and variability in production under different conditions (Gadot, Pener, & Schal, 1993).
properties
Product Name |
Juvenile hormone III acid |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1 |
InChI Key |
DIAZNFMKLJLDNM-AQAKBEBOSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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